molecular formula C6H6Cl2N2 B081577 (2,6-Dichlorophenyl)hydrazine CAS No. 14763-24-7

(2,6-Dichlorophenyl)hydrazine

Cat. No.: B081577
CAS No.: 14763-24-7
M. Wt: 177.03 g/mol
InChI Key: IDTWYHVEGJBGPT-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)hydrazine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of phenylhydrazine where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dichlorophenyl)hydrazine . These factors can include pH, temperature, and the presence of other substances, among others. Understanding these factors is crucial for optimizing the use of the compound and predicting its behavior in different contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,6-Dichlorophenyl)hydrazine can be synthesized through the reaction of 2,6-dichloronitrobenzene with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the hydrazine derivative.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product. The reaction is carried out in a hydrogenation reactor with a suitable catalyst such as palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: It can be reduced further to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2,6-Dichlorophenyl)hydrazine is utilized in several scientific research fields:

    Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and dyes.

    Biology: Used in the study of enzyme inhibition and as a reagent in biochemical assays.

    Medicine: Intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Employed in the production of agrochemicals and as a stabilizer in polymer chemistry.

Comparison with Similar Compounds

    Phenylhydrazine: Lacks the chlorine substitutions, making it less reactive.

    2,4-Dichlorophenylhydrazine: Similar structure but with chlorine atoms at different positions, affecting its reactivity and applications.

    4-Chlorophenylhydrazine: Only one chlorine substitution, leading to different chemical properties.

Uniqueness: (2,6-Dichlorophenyl)hydrazine’s unique substitution pattern provides it with distinct reactivity and stability, making it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

(2,6-dichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTWYHVEGJBGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163762
Record name (2,6-Dichlorophenyl)hydrazine
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Molecular Weight

177.03 g/mol
Source PubChem
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CAS No.

14763-24-7
Record name (2,6-Dichlorophenyl)hydrazine
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Record name (2,6-Dichlorophenyl)hydrazine
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Record name (2,6-Dichlorophenyl)hydrazine
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Record name (2,6-dichlorophenyl)hydrazine
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Record name (2,6-DICHLOROPHENYL)HYDRAZINE
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Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-phenylhydrazine hydrochloride (11.7 g, 54.8 mmol) in 1 M NaOH (55 mL), brine (200 mL) and saturated sodium bicarbonate (100 mL) was extracted with dichloromethane (3×200 mL). The organic layers were combined, dried (sodium sulfate), filtered and evaporated to give 2,6-dichloro-phenylhydrazine (9.88 g, quantitative).
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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